molecular formula C20H19ClN4OS B2601029 3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1795416-80-6

3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2601029
CAS No.: 1795416-80-6
M. Wt: 398.91
InChI Key: NXIYPBLJEOGEKO-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a piperidinyl group, and a thiazolyl-pyridinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the piperidine ring: The pyridinyl-thiazole intermediate is reacted with a piperidine derivative, often through nucleophilic substitution.

    Formation of the benzamide: Finally, the piperidinyl-thiazole intermediate is coupled with 3-chlorobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or at the carbonyl group of the benzamide, leading to the formation of amines or alcohols.

    Substitution: The chloro group on the benzamide can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide
  • 3-chloro-N-(1-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-4-yl)benzamide
  • 3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-3-yl)benzamide

Uniqueness

The unique combination of the chloro group, thiazole ring, and pyridine moiety in 3-chloro-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide provides it with distinct chemical properties and biological activities compared to its analogs. The specific positioning of these functional groups can lead to differences in binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

3-chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c21-16-5-1-3-14(11-16)19(26)23-17-6-9-25(10-7-17)20-24-18(13-27-20)15-4-2-8-22-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIYPBLJEOGEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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